5-(4-chlorophenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole
Description
5-(4-CHLOROPHENYL)-1-METHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE is a synthetic organic compound belonging to the imidazole class of heterocyclic compounds. Imidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.
Properties
Molecular Formula |
C18H17ClN2S |
|---|---|
Molecular Weight |
328.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)methylsulfanyl]imidazole |
InChI |
InChI=1S/C18H17ClN2S/c1-13-3-5-14(6-4-13)12-22-18-20-11-17(21(18)2)15-7-9-16(19)10-8-15/h3-11H,12H2,1-2H3 |
InChI Key |
NVXVSIOBVPDIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-1-METHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 4-methylbenzyl chloride, and imidazole.
Formation of Intermediate: The first step involves the reaction of 4-chlorobenzaldehyde with imidazole in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Substitution Reaction: The intermediate compound is then subjected to a substitution reaction with 4-methylbenzyl chloride in the presence of a suitable catalyst, such as palladium on carbon, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-1-METHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, palladium on carbon, and organic solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
5-(4-CHLOROPHENYL)-1-METHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and antiviral agent.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-1-METHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
5-(4-CHLOROPHENYL)-1-METHYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-IMIDAZOLE is unique due to its specific structural features, such as the presence of both chlorophenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities compared to similar compounds.
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